molecular formula C16H25BN2O2 B6338203 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester CAS No. 2096341-39-6

2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester

Cat. No. B6338203
CAS RN: 2096341-39-6
M. Wt: 288.2 g/mol
InChI Key: CDZGWTGMWTVNNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester (CPAP) is a boronic acid pinacol ester that has been used in a variety of scientific research applications. CPAP is a versatile molecule that is easily synthesized and has a wide range of potential applications. It is a key component of many organometallic catalysts and is a useful reagent in a variety of organic synthesis reactions.

Scientific Research Applications

2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has a wide range of scientific research applications. It is a key component of many organometallic catalysts and is a useful reagent in a variety of organic synthesis reactions. It has also been used as a ligand in coordination chemistry and as a catalyst in the synthesis of polymers. In addition, 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been used as a catalyst in the synthesis of peptides, as a ligand in the synthesis of organometallic complexes, and as a reagent in the synthesis of heterocycles.

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is not yet fully understood, but it is thought to involve the formation of a complex between the boronic acid and the pinacol ester. The complex is thought to be stabilized by hydrogen bonding between the boron and the oxygen of the pinacol ester. The complex is then thought to undergo a series of reactions, leading to the formation of the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester are not yet fully understood. However, studies have shown that it is non-toxic and does not cause any adverse effects in laboratory animals. In addition, 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester has been shown to be effective in the synthesis of peptides, suggesting that it may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester in laboratory experiments is that it is easily synthesized and is relatively inexpensive. In addition, it is a versatile molecule that can be used in a variety of organic synthesis reactions. However, it is important to note that 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester is not soluble in water and must be used in an organic solvent.

Future Directions

There are a number of potential future directions for the use of 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester. These include the development of new catalysts for organic synthesis reactions, the synthesis of new peptides, and the development of new organometallic complexes. In addition, 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester could be used in the synthesis of new polymers and as a reagent in the synthesis of heterocycles. Finally, 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester could be used as a ligand in coordination chemistry and as a catalyst in the synthesis of peptides.

Synthesis Methods

2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester can be synthesized in two steps. In the first step, 2-(cyclopentylamino)pyridine is reacted with 3-bromopyridine in the presence of an acid catalyst to produce 2-(cyclopentylamino)pyridine-3-boronic acid. In the second step, the boronic acid is reacted with pinacol ester in the presence of a base to produce 2-(Cyclopentylamino)pyridine-3-boronic acid pinacol ester.

properties

IUPAC Name

N-cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O2/c1-15(2)16(3,4)21-17(20-15)13-10-7-11-18-14(13)19-12-8-5-6-9-12/h7,10-12H,5-6,8-9H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDZGWTGMWTVNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Cyclopentyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridin-2-amine

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